magnesium;cyclopentane;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadienyl magnesium bromide can be synthesized by reacting cyclopentadiene with magnesium and bromoethane in anhydrous benzene . The reaction typically involves the following steps:
- Dissolving cyclopentadiene in anhydrous benzene.
- Adding magnesium turnings to the solution.
- Introducing bromoethane to the mixture.
- Allowing the reaction to proceed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of cyclopentadienyl magnesium bromide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps maintain the anhydrous conditions necessary for the reaction .
Chemical Reactions Analysis
Types of Reactions
Cyclopentadienyl magnesium bromide, as a Grignard reagent, undergoes several types of reactions:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Reduction Reactions: It can reduce certain compounds under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Epoxides: Reacts with epoxides to form alcohols.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: Formed from reactions with aldehydes, ketones, and epoxides.
Carboxylic Acids: Formed from reactions with carbon dioxide.
Scientific Research Applications
Cyclopentadienyl magnesium bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of organometallic compounds and catalysts.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of cyclopentadienyl magnesium bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic carbon atoms in carbonyl compounds . The magnesium atom acts as a Lewis acid, facilitating the formation of the carbon-carbon bond . This reaction proceeds through the formation of a tetrahedral intermediate, which upon protonation, yields the final alcohol product .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl lithium: Another organometallic compound with similar reactivity but involving lithium instead of magnesium.
Cyclopentadienyl sodium: Similar to cyclopentadienyl magnesium bromide but with sodium as the metal center.
Uniqueness
Cyclopentadienyl magnesium bromide is unique due to its specific reactivity and stability compared to its lithium and sodium counterparts . The magnesium center provides a balance between reactivity and selectivity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;cyclopentane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXNLAYOWCGCW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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